Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate
Overview
Description
Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The structure of this compound includes a nitrofuran moiety attached to a piperidine ring, which is further esterified with an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate typically involves the nitration of furan derivatives followed by esterification and subsequent coupling with piperidine. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then converted to the corresponding ester using acetic anhydride and nitric acid . The ester is then reacted with piperidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis. The nitration and esterification steps are typically optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of nitrofurans with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate involves the interaction of the nitrofuran moiety with cellular components. The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that can damage DNA and other cellular structures. This results in antimicrobial and anticancer effects by inhibiting cell growth and inducing cell death.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative with antimicrobial properties.
Furazolidone: Used as an antimicrobial agent in veterinary medicine.
Nifuroxazide: An intestinal antiseptic used to treat bacterial infections.
Uniqueness
Ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate is unique due to its specific structure, which combines the nitrofuran moiety with a piperidine ring and an ester group. This combination enhances its biological activity and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-2-19-13(16)11-5-3-4-8-14(11)9-10-6-7-12(20-10)15(17)18/h6-7,11H,2-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPJHMSIWUQSGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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